![molecular formula C12H15NO3S B14261953 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 153856-53-2](/img/structure/B14261953.png)
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves the construction of the pyrrolidinone ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidinone rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often involves large-scale reactions using tubular reactors packed with solid catalysts. For example, the production of 2-Pyrrolidinone involves treating aqueous gamma-butyrolactone with ammonia at high temperatures and pressures over solid magnesium silicate catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its versatile biological activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound has a similar structure but with a methyl group at a different position.
N-Methyl-2-pyrrolidinone: Another similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to the phenyl ring.
Propriétés
Numéro CAS |
153856-53-2 |
|---|---|
Formule moléculaire |
C12H15NO3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
3-methyl-1-(4-methylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3S/c1-9-3-5-11(6-4-9)17(15,16)13-8-7-10(2)12(13)14/h3-6,10H,7-8H2,1-2H3 |
Clé InChI |
XMJCFVXSHQNTKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
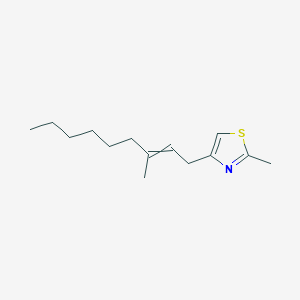

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

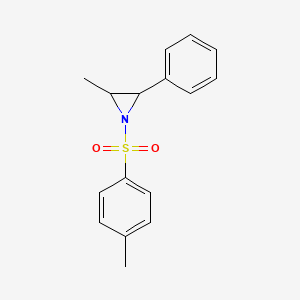
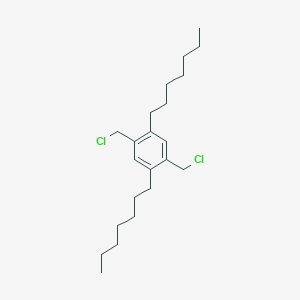
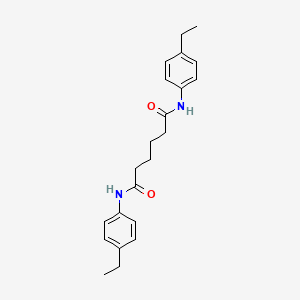

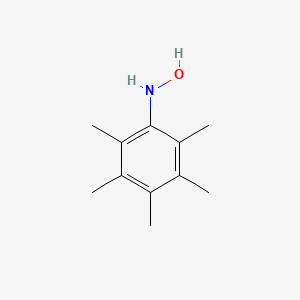
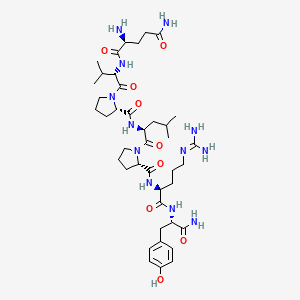
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
